![molecular formula C15H13NO2 B3191164 ethyl 1H-benzo[g]indole-2-carboxylate CAS No. 52280-53-2](/img/structure/B3191164.png)
ethyl 1H-benzo[g]indole-2-carboxylate
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Description
Ethyl 1H-benzo[g]indole-2-carboxylate, also known as Ethyl indole-2-carboxylate, is a heterocyclic compound . It is used as a reactant for the preparation of various biologically active compounds such as CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .
Synthesis Analysis
The synthesis of ethyl 1H-benzo[g]indole-2-carboxylate involves the formation of ethyl N-alkylated indol-2-carboxylates . This process is confirmed by the disappearance of the indole NH proton signal from the 1 H-NMR of these compounds .Molecular Structure Analysis
The molecular structure of ethyl 1H-benzo[g]indole-2-carboxylate forms a hydrogen-bonded dimer . The hydrogen bonding occurs between N atoms of the indole ring and the keto oxygen atoms .Chemical Reactions Analysis
Ethyl 1H-benzo[g]indole-2-carboxylate is used as a reactant in the preparation of various compounds. For instance, it is used in the synthesis of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .Physical And Chemical Properties Analysis
Ethyl 1H-benzo[g]indole-2-carboxylate has an empirical formula of C11H11NO2 and a molecular weight of 189.21 . It has a melting point of 122-125 °C .Safety and Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in the synthesis and application of ethyl 1H-benzo[g]indole-2-carboxylate and its derivatives.
properties
IUPAC Name |
ethyl 1H-benzo[g]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)13-9-11-8-7-10-5-3-4-6-12(10)14(11)16-13/h3-9,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTIDPYRGLDBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548608 |
Source
|
Record name | Ethyl 1H-benzo[g]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-benzo[g]indole-2-carboxylate | |
CAS RN |
52280-53-2 |
Source
|
Record name | Ethyl 1H-benzo[g]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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